molecular formula C18H14ClF3N2O3 B2505639 Methyl 2-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]phenoxy}propanoate CAS No. 2085690-12-4

Methyl 2-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]phenoxy}propanoate

Cat. No. B2505639
CAS RN: 2085690-12-4
M. Wt: 398.77
InChI Key: XLFBAKSRRSJFMT-UHFFFAOYSA-N
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Description

The compound Methyl 2-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]phenoxy}propanoate is a chemical entity that likely exhibits a complex structure due to the presence of an imidazo[1,5-a]pyridine core, a trifluoromethyl group, and a phenoxypropanoate moiety. The presence of these functional groups suggests that the compound could have interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of related imidazo[1,5-a]pyridine derivatives has been reported, where direct methylation or trifluoroethylation of imidazole and pyridine derivatives was achieved using specific reagents to afford high yields of the corresponding salts, which could be used to create room temperature ionic liquids (RTILs) . Another study describes the synthesis of 2-(4'-chlorophenyl)-6-methyl-imidazo[1,2-a]pyridine derivatives, which were then assayed for biological activity . These methods could potentially be adapted for the synthesis of Methyl 2-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]phenoxy}propanoate by introducing the appropriate substituents at the relevant positions on the imidazo[1,5-a]pyridine core.

Molecular Structure Analysis

The molecular structure of the compound would be expected to include a planar imidazo[1,5-a]pyridine ring system, which is a common feature in compounds that exhibit fluorescence . The trifluoromethyl group attached to the imidazo[1,5-a]pyridine ring would add electron-withdrawing character, potentially affecting the electronic properties of the compound. The phenoxypropanoate side chain would contribute to the overall steric and electronic environment of the molecule, possibly influencing its reactivity and interaction with biological targets.

Chemical Reactions Analysis

While the specific chemical reactions of Methyl 2-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]phenoxy}propanoate are not detailed in the provided papers, the studies do offer insights into the reactivity of similar compounds. For instance, the fluorescent behavior of a related imidazo[1,2-a]pyridine derivative in the presence of metal perchlorates suggests that the compound might also exhibit interesting interactions with metal ions . This could be relevant for applications in sensing or catalysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely be influenced by its molecular structure. The presence of the trifluoromethyl group and the imidazo[1,5-a]pyridine core could confer a degree of lipophilicity, while the phenoxypropanoate moiety might contribute to the compound's solubility profile. The synthesis of a related compound with a pyrrolidinyl ethyl phenoxy propanoic acid structure resulted in a compound with a 38% overall yield, suggesting that the synthesis of Methyl 2-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]phenoxy}propanoate might face similar yield challenges . The compound's fluorescence properties could also be significant, as indicated by the study on the fluorescent behavior of a related imidazo[1,2-a]pyridine derivative .

Scientific Research Applications

Novel Compound Synthesis Liu (2013) detailed the synthesis of novel imidazo[1,2-a]pyrimidine compounds, starting with the preparation of 6-[(Trifluoromethyl) phenyl]-4-hydroxyl-2-aminopyrimidine through the condensation of ethyl acetate with methyl 3-oxo-3-[4-(trifluoromethyl) phenyl]propanoate. The process involved cyclization and various chemical reactions to produce the novel compounds, characterized by 1H NMR and IR (Liu, 2013).

Reactions with Nucleophiles Sokolov and Aksinenko (2010) explored reactions of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with various nucleophiles and 1,3-binucleophiles, leading to the formation of acyclic 2-substituted methyl 3,3,3-trifluoro-2-(pyridin-2-ylamino)propanoates and trifluoromethyl-containing heterocyclic N-substituted 2-aminopyridine derivatives (Sokolov & Aksinenko, 2010).

Molecular Structure Characterization Research by Li et al. (2005) described the structures of three trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors, highlighting their dihedral angles, distances between atoms, and the formation of sheets of molecules through C-H...O interactions. The study provided detailed insights into the molecular structure and arrangement of these compounds (Li et al., 2005).

Direct Methylation and Trifluoroethylation Zhang, Martin, and Desmarteau (2003) presented a methodology for the direct methylation or trifluoroethylation of imidazole and pyridine derivatives, producing various room temperature ionic liquids (RTILs). This approach offered a simplified route to produce these compounds, illustrating a potential application in creating RTILs (Zhang, Martin, & Desmarteau, 2003).

Mechanism of Action

While the specific mechanism of action for “Methyl 2-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]phenoxy}propanoate” is not mentioned in the available resources, imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .

Future Directions

Imidazo[1,2-a]pyridines have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), suggesting potential future directions for the development of new TB drugs . Further exploration of substituents at C2 and C6 positions could lead to compounds with improved potency .

properties

IUPAC Name

methyl 2-[4-[8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]phenoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF3N2O3/c1-10(17(25)26-2)27-13-5-3-11(4-6-13)16-23-8-15-14(19)7-12(9-24(15)16)18(20,21)22/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLFBAKSRRSJFMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC=C(C=C1)C2=NC=C3N2C=C(C=C3Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-{4-[8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-yl]phenoxy}propanoate

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